8-(azepan-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
Description
8-(azepan-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a 3-methyl group, a 7-pentyl chain, and an 8-(azepan-1-yl) substituent. The azepan-1-yl group introduces a seven-membered saturated nitrogen ring, enhancing lipophilicity and steric bulk compared to smaller heterocycles. This structural motif is critical for modulating receptor interactions, particularly in neurological and anticancer targets .
Properties
IUPAC Name |
8-(azepan-1-yl)-3-methyl-7-pentylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-3-4-7-12-22-13-14(20(2)17(24)19-15(13)23)18-16(22)21-10-8-5-6-9-11-21/h3-12H2,1-2H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGWOBIPYBLTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(azepan-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure, characterized by the azepane moiety and a pentyl group, suggests it may interact with various biological targets, particularly in the context of G protein-coupled receptors (GPCRs) and other signaling pathways.
Chemical Structure
The molecular formula for this compound is . The compound's structural features include:
- Purine core : Essential for interaction with nucleic acid pathways.
- Azepane ring : Potentially influencing receptor binding and selectivity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Receptor Interaction
Research indicates that compounds with a purine structure often interact with adenosine receptors (A1, A2A, A2B, A3). These receptors are part of the GPCR family and are implicated in numerous physiological processes including:
- Neuromodulation : Affecting neurotransmitter release.
- Cardiovascular effects : Modulating heart rate and blood pressure.
2. Cytotoxicity and Antiproliferative Effects
Preliminary studies suggest that similar purine derivatives exhibit cytotoxic effects in various cancer cell lines. The specific cytotoxicity profile of this compound remains largely unexplored but may follow trends observed in related compounds.
3. Neuroprotective Properties
Given the role of adenosine receptors in neuroprotection, it is hypothesized that this compound could possess neuroprotective properties. This aspect warrants further investigation through in vivo models to assess its potential in neurodegenerative conditions.
Case Studies and Research Findings
While specific literature on this compound is limited, related studies provide insight into its potential biological activities:
Scientific Research Applications
Antidiabetic Activity
One of the prominent applications of 8-(azepan-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are widely used in the treatment of type 2 diabetes mellitus as they enhance insulin secretion and lower blood glucose levels. Research has shown that compounds with similar structures exhibit significant DPP-IV inhibitory activity, suggesting that this purine derivative may also possess similar properties .
Anticancer Potential
Preliminary studies indicate that purine derivatives can exhibit anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. The specific interactions of this compound with cellular pathways involved in cancer progression warrant further investigation to elucidate its potential as an anticancer agent.
Enzyme Inhibition
The compound's structure suggests it may interact with several enzymes beyond DPP-IV. The presence of nitrogenous bases in its structure allows it to potentially inhibit other enzymes involved in metabolic processes or signal transduction pathways. Understanding these interactions can provide insights into its broader biochemical effects.
Receptor Binding
Research into similar purine derivatives indicates their ability to bind to various receptors, including adenosine receptors. This binding can modulate physiological responses such as inflammation and pain perception. Investigating the receptor binding profile of this compound can reveal additional therapeutic avenues.
Case Study: DPP-IV Inhibitors
A study published in a peer-reviewed journal demonstrated the efficacy of structurally related purine derivatives in inhibiting DPP-IV activity in vitro and in vivo models . These findings support the hypothesis that this compound may exhibit similar effects.
Conclusion and Future Directions
The compound this compound exhibits potential applications primarily in antidiabetic therapy and possibly in oncology due to its structural characteristics and biochemical interactions. Further research is essential to validate these applications through detailed pharmacological studies and clinical trials.
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure Variations
The purine-2,6-dione core is a common scaffold in medicinal chemistry. Key differences arise in substituents at positions 3, 7, and 8:
- 3-Position : The 3-methyl group in the target compound is conserved in analogues like 1,3,7-trimethyl derivatives (), which simplifies metabolic stability but may reduce receptor selectivity .
- 7-Position: The 7-pentyl chain in the target compound contrasts with shorter alkyl (e.g., 7-isopentyl in ) or aromatic groups (e.g., 7-benzyl in ).
Table 1: Substituent Effects at Positions 3 and 7
8-Position Substituent Diversity
The 8-position is pivotal for receptor affinity and selectivity. Comparisons include:
- Azepan-1-yl vs. Piperazinyl : The azepan-1-yl group (7-membered ring) in the target compound offers greater conformational flexibility and lipophilicity than 6-membered piperazinyl groups (e.g., in ). This enhances binding to larger receptor pockets, as seen in 5-HT6/D2 ligands .
- Azepan-1-yl vs. These substituents abolish CNS activity in caffeine derivatives, unlike azepan-1-yl, which may retain neurological effects .
- Azepan-1-yl vs.
Pharmacological and Structure-Activity Relationship (SAR) Insights
- Lipophilicity and Receptor Binding : The azepan-1-yl group’s lipophilicity (clogP ~3.5) aligns with optimal ranges for blood-brain barrier penetration, contrasting with polar groups like pyridinyloxy (clogP ~1.2) .
- Steric Effects : The seven-membered azepan ring occupies larger binding pockets, as demonstrated in 5-HT1A/D2 receptor studies, where bulkier substituents improved affinity .
- Functional Group Flexibility : Azepan’s conformational flexibility may enable adaptive binding to multiple receptor subtypes, unlike rigid substituents (e.g., biphenyl in ) .
Key SAR Findings:
Q & A
Q. How can enantiomeric purity be ensured during synthesis?
- Methodology :
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) during key substitution steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
